1-Hexanol

描述

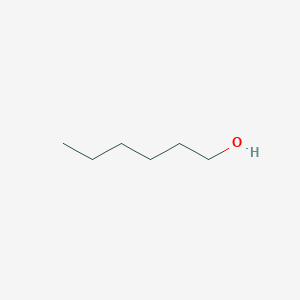

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAUFGUXNUGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O, Array | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23275-26-5 (aluminum salt) | |

| Record name | 1-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021931, DTXSID001022586 | |

| Record name | 1-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C6-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821 | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124 | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9 | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C6-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 286013-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CP2QER8GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48.3 °F (USCG, 1999), -44.6 °C | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Hexanol structure and isomerism explained

An In-Depth Technical Guide to the Structure and Isomerism of 1-Hexanol

Introduction to this compound

This compound, also known by its IUPAC name hexan-1-ol, is a primary alcohol with the chemical formula C₆H₁₄O.[1][2] It consists of a six-carbon unbranched chain with a hydroxyl (-OH) group attached to one of the terminal carbons.[1][3] This colorless liquid is characterized by a mild, pleasant, and slightly fruity or floral odor, and it is a component of the aroma of freshly mown grass and is also found in some fruits like strawberries.[1][4] this compound is slightly soluble in water but is miscible with many organic solvents, including ether and ethanol.[1][4][5] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows it to be used as a surfactant.[1] In industrial applications, it serves as a solvent, a chemical intermediate in the synthesis of plasticizers and surfactants, and as a fragrance component in perfumes and cosmetics.[6]

The Chemical Structure of this compound

The molecular structure of this compound is fundamental to its chemical properties and reactivity. The molecule has a condensed structural formula of CH₃(CH₂)₅OH.[1][4] The six carbon atoms are linked in a straight chain, and the hydroxyl group is attached to the first carbon atom, making it a primary alcohol.[3] This terminal position of the -OH group is crucial as it influences the molecule's polarity, boiling point, and the types of reactions it can undergo. The presence of the hydroxyl group allows this compound to participate in hydrogen bonding, which significantly affects its physical properties like boiling point and water solubility.[5]

The molecular weight of this compound is approximately 102.17 g/mol .[2][7] The molecule's geometry consists of sp³ hybridized carbon atoms forming the backbone, leading to a flexible chain structure.

Isomerism of Hexanol

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. For the molecular formula C₆H₁₄O, a large number of isomers exist, which can be broadly classified into structural isomers and functional group isomers. The isomers of hexanol exhibit different physical and chemical properties due to their varied structures.

Structural Isomers

Structural isomers have the same molecular formula but differ in the connectivity of their atoms. For hexanol, this includes positional isomers and chain isomers.

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the hydroxyl group on the carbon chain. The straight-chain positional isomers of this compound are 2-hexanol and 3-hexanol.[1][4][8]

-

Chain Isomers: These isomers have different arrangements of the carbon atoms in the chain, leading to branched structures. Examples include various methylpentanols and dimethylbutanols.[9]

There are numerous structural isomers of hexanol, including:

-

Hexan-1-ol, Hexan-2-ol, Hexan-3-ol

-

2-Methylpentan-1-ol, 3-Methylpentan-1-ol, 4-Methylpentan-1-ol

-

2-Methylpentan-2-ol, 3-Methylpentan-2-ol, 4-Methylpentan-2-ol

-

2,2-Dimethylbutan-1-ol, 2,3-Dimethylbutan-1-ol, 3,3-Dimethylbutan-1-ol

-

2,3-Dimethylbutan-2-ol, 3,3-Dimethylbutan-2-ol

Functional Group Isomers

Functional group isomers share the same molecular formula but have different functional groups. The primary functional group isomers of alcohols are ethers. For C₆H₁₄O, several ethers exist, such as 1-ethoxybutane and 1-methoxypentane.[9]

Classification of Hexanol Isomers

Hexanol isomers can also be classified based on the substitution of the carbon atom to which the hydroxyl group is attached:

-

Primary (1°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (e.g., this compound, 2-methylpentan-1-ol).

-

Secondary (2°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (e.g., 2-hexanol, 3-hexanol).

-

Tertiary (3°) Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (e.g., 2-methylpentan-2-ol, 3-methylpentan-3-ol).

This classification is important as it dictates the reactivity of the alcohol, particularly in oxidation reactions.

Data Presentation: Physical Properties of Hexanol Isomers

The structural differences among hexanol isomers lead to variations in their physical properties. The following table summarizes key quantitative data for this compound and some of its common isomers.

| Property | This compound | 2-Hexanol | 3-Hexanol | 2-Methylpentan-1-ol |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O | C₆H₁₄O |

| Molar Mass ( g/mol ) | 102.177 | 102.177 | 102.177 | 102.177 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |

| Melting Point (°C) | -45[1] | -50 | -70 | - |

| Boiling Point (°C) | 157[1] | 136 | 135 | 147-148 |

| Density (g/cm³ at 20°C) | 0.82[1] | 0.811 | 0.819 | 0.825 |

| Solubility in water (g/L at 20°C) | 5.9[1] | 14 | 16 | 5.5 |

| Refractive index (n D at 20°C) | 1.4178[4] | 1.414 | 1.4185 | 1.416 |

Experimental Protocols

Synthesis of this compound

Industrial Production: The primary industrial method for producing this compound is the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products.[1][4] This process, known as the Ziegler alcohol synthesis, generates a range of oligomers that are then separated by distillation.[1][4]

An idealized synthesis is as follows:

-

Oligomerization: Al(C₂H₅)₃ + 6C₂H₄ → Al(C₆H₁₃)₃

-

Oxidation and Hydrolysis: Al(C₆H₁₃)₃ + 1.5O₂ + 3H₂O → 3HOC₆H₁₃ + Al(OH)₃

Another industrial method involves the hydroformylation of 1-pentene followed by the hydrogenation of the resulting aldehydes to produce a mixture of isomeric C₆-alcohols.[1][4][6]

Laboratory Synthesis: A common laboratory-scale synthesis involves the Grignard reaction. Butylmagnesium bromide is reacted with ethylene oxide. The resulting alkoxide is then hydrolyzed to yield this compound.[10]

-

Materials: Magnesium turnings, iodine (catalyst), 1-bromobutane, absolute ether, ethylene oxide, 20% sodium hydroxide solution, anhydrous calcium sulfate.

-

Procedure:

-

Prepare a Grignard reagent by reacting magnesium turnings with 1-bromobutane in absolute ether. A crystal of iodine can be used to initiate the reaction.[10]

-

Cool the flask containing the Grignard reagent in an ice-salt bath.[10]

-

Slowly add a solution of ethylene oxide in ice-cold anhydrous ether to the Grignard reagent while maintaining the temperature below 10°C.[10]

-

After the addition is complete, hydrolyze the reaction mixture by carefully adding it to a mixture of crushed ice and dilute sulfuric acid.

-

Separate the ether layer containing the this compound.

-

Purify the crude this compound by steam distillation, followed by drying with anhydrous calcium sulfate and final fractional distillation, collecting the fraction boiling at 154-157°C.[10]

-

Another laboratory method is the reduction of hexanoic acid using a strong reducing agent like lithium aluminium hydride (LiAlH₄).[11]

Characterization Techniques

The structure and purity of this compound and its isomers are typically confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the hydroxyl (-OH) functional group, which exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the different types of protons in the molecule and their neighboring environments. The chemical shifts and splitting patterns are unique for each isomer.[13][14]

-

¹³C NMR: Shows the number of different carbon environments in the molecule, which is useful for distinguishing between isomers.[15]

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can be used to identify the structure.[7][13]

Mandatory Visualizations

Caption: Structural isomers of hexanol (C₆H₁₄O).

Caption: Classification of hexanol isomers.

Conclusion

This compound is a structurally simple yet versatile primary alcohol with significant industrial relevance. Its chemical and physical properties are a direct consequence of its six-carbon chain and terminal hydroxyl group. The molecular formula C₆H₁₄O gives rise to a vast number of structural and functional group isomers, each with unique properties determined by the arrangement of its carbon skeleton and the position of the hydroxyl group. Understanding the nuances of this isomerism is critical for researchers and professionals in fields ranging from materials science to drug development, as the specific isomer used can dramatically impact the outcome of a chemical process or the properties of a final product. The synthesis and characterization of these isomers rely on established organic chemistry protocols and modern analytical techniques.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0012971) [hmdb.ca]

- 9. quora.com [quora.com]

- 10. prepchem.com [prepchem.com]

- 11. you-iggy.com [you-iggy.com]

- 12. This compound [webbook.nist.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. This compound(111-27-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Aqueous Solubility of 1-Hexanol

This guide provides a comprehensive overview of the aqueous solubility of 1-hexanol at room temperature, tailored for researchers, scientists, and professionals in drug development. It covers the molecular basis of its solubility, quantitative data, and detailed experimental protocols.

Introduction to this compound and its Solubility

This compound (IUPAC name: hexan-1-ol) is a primary alcohol with a six-carbon chain and the chemical formula CH₃(CH₂)₅OH.[1] It is a colorless liquid at room temperature and is characterized by a mild, alcohol-like odor.[2][3] While miscible with many organic solvents like diethyl ether and ethanol[1][4], its interaction with water is limited, rendering it only slightly soluble.[1][4] Understanding the precise aqueous solubility of this compound is critical in various applications, including its use as a solvent, in the formulation of fragrances and flavors, and as an intermediate in the synthesis of pharmaceuticals and plasticizers.[2][4][5]

Molecular Basis of Aqueous Solubility

The limited solubility of this compound in water is a direct consequence of its molecular structure, which features both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component.

-

Hydrophilic Head : The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with water molecules, which promotes dissolution.[2]

-

Hydrophobic Tail : The six-carbon alkyl chain (CH₃(CH₂)₅-) is nonpolar and disrupts the hydrogen-bonding network of water. This long hydrophobic tail is the primary reason for its low solubility compared to shorter-chain alcohols.[2]

The balance between these two opposing characteristics dictates that this compound is only sparingly soluble in water.[2]

Quantitative Solubility Data

The aqueous solubility of this compound has been determined by various sources, with values at room temperature (20-25 °C) being in close agreement. The data is summarized in the table below for clarity and comparison.

| Temperature | Solubility Value | Unit (g/L) | Unit (mol/L)* | Source |

| 20 °C | 5.9 | 5.9 | ~0.058 | [1][4][6] |

| 25 °C | 5.9 | 5.9 | ~0.058 | [5][7] |

| 25 °C | 6 | 6.0 | ~0.059 | [3][8] |

| Room Temp. | ~0.5 g/100 mL | ~5.0 | ~0.049 | [2] |

*Calculated based on a molar mass of 102.17 g/mol .[1][9]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the thermodynamic solubility of a compound.[10] It involves allowing a solute to reach equilibrium with a solvent in a controlled environment.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Temperature-controlled orbital shaker or incubator

-

Volumetric flasks and pipettes

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed flask or vial. Adding a sufficient excess is crucial to ensure that a saturated state is achieved.[10]

-

Equilibration: The flasks are placed in a shaker set to a constant temperature (e.g., 25 °C) and agitated. The mixture is allowed to equilibrate for a predetermined period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.[11][12]

-

Phase Separation: After equilibration, the suspension is left undisturbed to allow the undissolved this compound to separate from the aqueous phase via sedimentation. To ensure complete removal of any undissolved microdroplets or solid particles, the saturated aqueous phase is carefully sampled and then either centrifuged or filtered.[13]

-

Quantification: A precise volume of the clear, saturated aqueous solution is carefully removed. This aliquot is then diluted with a suitable solvent (e.g., ethanol) to a concentration within the calibrated range of the analytical instrument. The concentration of this compound is then determined using a pre-established calibration curve.[11][13]

Visualization of Experimental Workflow

The logical flow of the shake-flask method for determining solubility is illustrated below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Showing Compound this compound (FDB008072) - FooDB [foodb.ca]

- 6. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound [webbook.nist.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. scielo.br [scielo.br]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Ubiquitous Presence of 1-Hexanol: A Comprehensive Overview of its Natural Sources and Occurrence

An in-depth exploration of the natural origins of 1-Hexanol, a six-carbon straight-chain alcohol, reveals its widespread distribution across the plant and microbial kingdoms. From the characteristic aroma of freshly cut grass to the complex flavor profiles of fruits and fermented beverages, this compound is a significant contributor to the chemical language of the natural world. This technical guide delves into the natural sources, occurrence, and biosynthetic pathways of this versatile compound, providing valuable insights for researchers, scientists, and drug development professionals.

This compound is a volatile organic compound that plays a crucial role in plant signaling, acting as a defense mechanism against herbivores and pathogens. It is also a key component of the aroma and flavor of numerous fruits and vegetables, contributing to their sensory appeal. Furthermore, this compound is a metabolic byproduct of various microorganisms, found in a range of fermented foods and beverages.

Natural Occurrence in the Plant Kingdom

This compound is a common volatile compound found in a wide variety of plants. It is often released upon tissue damage, contributing to the characteristic "green" scent of freshly cut grass and crushed leaves.[1][2] This release is part of a plant's defense mechanism, attracting natural enemies of herbivores.

Fruits and Vegetables

Numerous fruits and vegetables naturally produce this compound, which is a significant component of their aroma profile. The concentration of this compound can vary depending on the cultivar, ripeness, and storage conditions.

| Fruit/Vegetable | Cultivar(s) | Concentration of this compound | Reference(s) |

| Apple | Various (35 varieties studied) | High relative percentages in all varieties.[1][3] | [1][3][4] |

| 'Pinova' | Synthesis suppressed by 1-MCP treatment.[4] | [4] | |

| Strawberry | 'Sulhyang', 'Maehyang', 'Keumsil' | Detected as a liking-related compound.[5] | [5][6][7][8][9] |

| 'Festival', 'Candonga', 'Camarosa' | 21.83 - 38.25 (relative abundance) | [7] | |

| Citrus | C. grandis (Pummelo) | Reported as a volatile component.[10] | [10][11] |

Essential Oils

This compound is a constituent of various essential oils extracted from different parts of plants, including flowers, leaves, and peels.

| Essential Oil Source | Plant Part | Presence of this compound | Reference(s) |

| Citrus Peels | Peel | Present in small quantities. | [11] |

| Lavender | Flower | Naturally occurs. | [11] |

| Ginger | Rhizome | Naturally occurs. | [11] |

Occurrence in Fermented Products

Microbial activity during fermentation processes can lead to the production of this compound, influencing the final flavor and aroma of the product.

| Fermented Product | Type of Microorganism | Role of this compound | Reference(s) |

| Fermented Soymilk | Lactic acid bacteria | Contributes to off-flavor.[12][13] | [12][13] |

| Wine/Spirits | Saccharomyces cerevisiae | Can become unpleasant at high concentrations.[14] | [14] |

| Various Fermented Foods | Various | Ethanol is the most frequent alcohol, but other alcohols including this compound can be present.[15] | [15] |

| Syngas Fermentation | Clostridium carboxidivorans | Can be produced as a main product under specific conditions.[16][17] | [16][17] |

Biosynthesis of this compound

The formation of this compound in nature primarily occurs through two main pathways: the lipoxygenase (LOX) pathway in plants and engineered microbial pathways.

Lipoxygenase (LOX) Pathway in Plants

In plants, the biosynthesis of C6-aldehydes and alcohols, including this compound, is initiated from the oxidative degradation of polyunsaturated fatty acids, primarily linoleic and linolenic acids. This pathway is activated in response to tissue damage.

This pathway involves the following key enzymatic steps:

-

Lipoxygenase (LOX) catalyzes the dioxygenation of linoleic or linolenic acid to form 13-hydroperoxides.[18][19]

-

Hydroperoxide Lyase (HPL) cleaves the 13-hydroperoxides to produce C6-aldehydes, such as hexanal from linoleic acid and (Z)-3-hexenal from linolenic acid.[18][19]

-

Alcohol Dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols, yielding this compound from hexanal and (Z)-3-hexen-1-ol from (Z)-3-hexenal.[2][18]

Microbial Biosynthesis in Engineered E. coli

Scientists have successfully engineered Escherichia coli to produce this compound from glucose by extending the 1-butanol biosynthesis pathway. This metabolic engineering approach offers a promising route for the sustainable production of this valuable chemical.

This engineered pathway involves the following key enzymes:

-

AtoB (Acetyl-CoA acetyltransferase)

-

Hbd (3-hydroxybutyryl-CoA dehydrogenase)

-

Crt (Crotonase)

-

Ter (Trans-2-enoyl-CoA reductase)

-

BktB (β-ketothiolase)

Experimental Protocols for this compound Analysis

The standard method for the extraction and quantification of volatile compounds like this compound from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

General HS-SPME-GC-MS Protocol

-

Sample Preparation : A known amount of the homogenized sample (e.g., fruit puree, plant material, or liquid sample) is placed in a sealed headspace vial.

-

Internal Standard : An internal standard is often added to the sample to improve the accuracy and precision of quantification.

-

Incubation : The vial is incubated at a specific temperature for a set period to allow volatile compounds to partition into the headspace.

-

Extraction : An SPME fiber coated with a specific stationary phase is exposed to the headspace of the vial to adsorb the volatile analytes.

-

Desorption and Analysis : The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

This in-depth guide provides a foundational understanding of the natural sources, occurrence, and biosynthesis of this compound. The presented data and methodologies offer a valuable resource for professionals in research, science, and drug development, facilitating further exploration and application of this significant natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Impact of storage conditions on selective volatile compounds in various apple cultivars [actahort.org]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. researchgate.net [researchgate.net]

- 7. Volatile Profiling of Strawberry Fruits Cultivated in a Soilless System to Investigate Cultivar-Dependent Chemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 12. Effect of key flavor compounds in fermented soymilk on sensory attributes: Integrating electronic sensory technology with GC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of alcohols in various fermented food matrices using gas chromatography-flame ionization detector for halal certification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Extending carbon chain length of 1-butanol pathway for this compound synthesis from glucose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Pure 1-Hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermodynamic properties of pure 1-Hexanol (CAS No: 111-27-3). The information presented herein is critical for professionals in research, chemical engineering, and pharmaceutical development, where this compound may be utilized as a solvent, a reactant, or a component in formulations. This document compiles key physical and thermodynamic data, details the experimental methodologies for their determination, and illustrates relevant workflows and principles.

Core Thermodynamic and Physical Properties of this compound

This compound is a primary alcohol with the chemical formula C₆H₁₄O. It is a colorless liquid at room temperature and is characterized by a mild, sweet odor.[1][2] Understanding its thermodynamic behavior is fundamental to its application in various scientific and industrial processes.

General Properties

| Property | Value | Source |

| Molecular Weight | 102.17 g/mol | [3] |

| Melting Point | -52 °C to -44.6 °C | [1][3][4][5] |

| Boiling Point | 156-157 °C | [1][4][5][6] |

| Flash Point | 63 °C (closed cup) | [3][5] |

| Autoignition Temperature | 290 °C | [5] |

Density of this compound

The density of this compound is a temperature-dependent property.

| Temperature (°C) | Density (g/mL) |

| 20 | 0.820 |

| 25 | 0.814 |

| 40 | 0.810 |

Viscosity of this compound

The viscosity of this compound decreases with increasing temperature.

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 20 | 5.42 |

| 25 | 4.58 |

| 30 | 3.91 |

Source: Various chemical property databases and handbooks.

Vapor Pressure of this compound

The vapor pressure of this compound increases significantly with temperature. The Antoine equation can be used to model this relationship: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C |

| 325.4 - 430.5 | 4.41271 | 1422.031 | -107.706 |

Source:[7]

| Temperature (°C) | Vapor Pressure (kPa) |

| 25 | 0.124 |

| 60 | 1.33 |

| 100 | 8.8 |

| 157 | 101.325 |

Source:[3][5] and calculated from Antoine equation.

Thermodynamic Properties

| Property | Value | Conditions | Source |

| Standard Enthalpy of Formation (liquid) | -377.5 kJ/mol | 298.15 K | [6] |

| Enthalpy of Vaporization (ΔHvap) | 61.6 ± 0.2 kJ/mol | 298.15 K | [8] |

| 14.78 kcal/mol | 25 °C | [3] | |

| Molar Heat Capacity (Cp) (liquid) | 236.5 J/(mol·K) | 293.15 K | [9] |

| Standard Molar Entropy (liquid) | 284.9 J/(mol·K) | 298.15 K | |

| Enthalpy of Combustion (liquid) | -3986.5 kJ/mol | 298.15 K |

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on standardized and precise experimental methodologies. Below are detailed protocols for key properties of this compound.

Density Measurement (ASTM D4052)

The density of this compound is typically determined using a digital density meter, which operates on the oscillating U-tube principle.[6][8][10][11]

Methodology:

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.

-

Sample Preparation: The this compound sample is equilibrated to the measurement temperature and checked for any air bubbles, which must be removed.

-

Measurement: A small volume (typically < 1 mL) of the this compound sample is injected into the oscillating U-tube of the density meter.

-

Data Acquisition: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period. The measurement is typically repeated until a stable reading is obtained.

Caption: Workflow for density determination using a digital density meter.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of this compound is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[3][7][9][12][13] The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Methodology:

-

Viscometer Selection: A calibrated glass capillary viscometer (e.g., Ubbelohde type) suitable for the expected viscosity range of this compound is selected.

-

Temperature Control: The viscometer is placed in a constant temperature bath maintained with high precision (±0.02 °C).

-

Sample Loading: A specified volume of the this compound sample is introduced into the viscometer.

-

Thermal Equilibration: The sample is allowed to thermally equilibrate in the bath for a sufficient time (typically 30 minutes).

-

Flow Time Measurement: The liquid is drawn up into the timing bulb of the viscometer, and the time taken for the liquid meniscus to pass between two marked points is accurately measured.

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of this compound at the measurement temperature.

Caption: Workflow for viscosity determination using a capillary viscometer.

Vapor Pressure Measurement (Ebulliometry - ASTM E1719)

Ebulliometry involves measuring the boiling point of a liquid at various controlled pressures.[1][4][14][15]

Methodology:

-

Apparatus Setup: An ebulliometer, which consists of a boiler, a thermowell for temperature measurement, and a reflux condenser, is connected to a pressure control system (manostat) and a pressure measurement device.

-

Sample Charging: The this compound sample is charged into the boiler of the ebulliometer.

-

Pressure Control: The system pressure is set to a desired value using the manostat.

-

Heating and Boiling: The sample is heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the temperature is measured at the vapor-liquid equilibrium.

-

Equilibrium Measurement: Once the temperature and pressure stabilize, indicating that equilibrium has been reached, the boiling temperature and the corresponding pressure are recorded.

-

Data Collection: The procedure is repeated at different pressures to obtain a set of temperature-pressure data points.

-

Data Analysis: The collected data is used to develop a vapor pressure curve, often by fitting it to an equation such as the Antoine equation.

Caption: Workflow for vapor pressure determination via ebulliometry.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Methodology:

-

Sample Preparation: A known mass of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific temperature profile, which typically includes an isothermal segment, a heating ramp, and a final isothermal segment.

-

Baseline Measurement: A baseline is obtained by running the temperature program with two empty pans (reference and sample positions).

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.

-

Sample Measurement: The this compound sample is then run using the identical temperature program.

-

Calculation: The heat capacity of the this compound is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature. The calculation is typically performed by the instrument's software.

Caption: Workflow for heat capacity determination using DSC.

Relationship between Vapor Pressure and Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined from vapor pressure data using the Clausius-Clapeyron equation. This relationship is fundamental in thermodynamics and provides a non-calorimetric method for estimating the heat of vaporization.

The integrated form of the Clausius-Clapeyron equation is:

ln(P₂/P₁) = - (ΔHvap / R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

By plotting ln(P) versus 1/T, a straight line is obtained with a slope of -ΔHvap/R, from which the enthalpy of vaporization can be calculated.

Caption: Logical relationship for calculating ΔHvap from vapor pressure data.

This guide provides essential, critically evaluated data and standardized methodologies for the thermodynamic properties of pure this compound. The information is intended to support research, development, and safety assessments in various scientific and industrial applications. For highly sensitive applications, it is recommended to perform experimental verification of these properties under the specific conditions of use.

References

- 1. store.astm.org [store.astm.org]

- 2. consilab.de [consilab.de]

- 3. store.astm.org [store.astm.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 10. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. scribd.com [scribd.com]

- 13. ASTM D445 - eralytics [eralytics.com]

- 14. Ebulliometric Determination of Vapour Pressure (Procedure) : Chemical Engineering : Chemical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. img.antpedia.com [img.antpedia.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Understanding Differential Scanning Calorimetry DSC Basics [ai-futureschool.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Data of 1-Hexanol

This guide provides an in-depth analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Hexanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific bonds.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |

| ~3330 | O-H stretch | Strong, Broad | The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.[1][2] |

| ~2957, 2931, 2872 | C-H stretch (sp³) | Strong | These peaks are characteristic of the stretching vibrations of the C-H bonds in the alkyl chain.[1] |

| ~1467 | C-H bend | Medium | Corresponds to the bending vibrations of the methylene (-CH₂-) groups. |

| ~1058 | C-O stretch | Strong | This strong absorption is indicative of a primary alcohol.[2][3] |

Experimental Protocol: Acquiring the IR Spectrum

A common method for obtaining the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) or by using a thin liquid film.

-

Sample Preparation: For the neat (undiluted) liquid, a small drop of this compound is placed directly on the diamond crystal of an ATR accessory. Alternatively, for a thin film, a drop is placed between two salt plates (e.g., NaCl or KBr).

-